molecular formula C6H14N2O B6203826 2-(aminomethyl)-2-methylbutanamide CAS No. 1508779-32-5

2-(aminomethyl)-2-methylbutanamide

Cat. No.: B6203826
CAS No.: 1508779-32-5
M. Wt: 130.19 g/mol
InChI Key: BNPZINBKKBJOCV-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-2-methylbutanamide is a branched aliphatic amide characterized by a central 2-methylbutanamide backbone with an aminomethyl (-CH₂NH₂) substituent at the second carbon. Its IUPAC name is this compound, and the molecular formula is C₆H₁₄N₂O.

Properties

CAS No.

1508779-32-5

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

2-(aminomethyl)-2-methylbutanamide

InChI

InChI=1S/C6H14N2O/c1-3-6(2,4-7)5(8)9/h3-4,7H2,1-2H3,(H2,8,9)

InChI Key

BNPZINBKKBJOCV-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CN)C(=O)N

Purity

95

Origin of Product

United States

Preparation Methods

Stepwise Protocol

  • Ammonolysis :

    • Reactants : 2-Bromo-2-methylbutanamide is treated with aqueous ammonia (25–30% w/w) in methanol at 10–20°C.

    • Mechanism : The bromine atom is displaced by an ammonia-derived nucleophile, forming 2-amino-2-methylbutanamide.

    • Yield : Reported yields for similar bromoamide ammonolysis range from 65–75%, with residual bromine content <0.5%.

  • Purification :

    • The crude product is washed with anhydrous isopropyl alcohol to remove ammonium bromide byproducts, followed by vacuum distillation to isolate the amine.

This method’s advantages include readily available starting materials and mild conditions. However, the use of brominated precursors necessitates careful waste management to mitigate environmental impact.

Reductive Amination of 2-Methyl-2-oxobutaneamide

A less conventional but theoretically viable route involves reductive amination of 2-methyl-2-oxobutaneamide with methylamine.

Mechanism and Execution

  • Substrate Activation : The ketone group in 2-methyl-2-oxobutaneamide reacts with methylamine to form an imine intermediate.

  • Reduction : Sodium cyanoborohydride or hydrogen gas (H₂) with a palladium catalyst reduces the imine to the corresponding amine.

  • Conditions : Reactions are conducted in methanol or ethanol at 25–50°C under inert atmosphere.

While no direct literature reports this method for 2-(aminomethyl)-2-methylbutanamide, analogous reductive aminations of cyclic ketones achieve 60–70% yields. Challenges include controlling over-reduction and ensuring chemoselectivity.

Comparative Analysis of Methodologies

ParameterNucleophilic Acyl SubstitutionAmmonolysisReductive Amination
Starting Material Ethyl isobutyrate2-Bromoamide2-Oxobutaneamide
Yield 70–85% (estimated)65–75%60–70% (projected)
Complexity LowModerateHigh
Environmental Impact Low (non-halogenated)ModerateLow

Key Observations:

  • Nucleophilic Acyl Substitution offers simplicity and high yields but requires precise stoichiometry.

  • Ammonolysis is industrially scalable but generates brominated waste.

  • Reductive Amination remains speculative but merits exploration for stereochemical control.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an amine derivative.

    Substitution: The major product depends on the electrophile used in the reaction.

Scientific Research Applications

2-(aminomethyl)-2-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-2-methylbutanamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in various biochemical pathways, affecting cellular processes and signaling.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Substituents/Modifications Molecular Weight Biological Activity Reference ID
N-(2-hydroxybenzylidene)-2-methylbutanamide Schiff base (imine) at amide nitrogen ~235.3 g/mol Antibacterial
2-Acetyl-3-methyl-N-phenylbutanamide Acetyl and phenyl groups on butanamide 233.3 g/mol Not explicitly stated
N-{2-[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}butanamide Benzimidazole-ethyl linkage 357.9 g/mol Potential CNS activity
Milnacipran HCl Cyclopropane-phenyl complex, diethylamide 282.8 g/mol SNRI (antidepressant)
2-Amino-3-methyl-N-(2-phenylethyl)butanamide Phenylethyl group at amide nitrogen 220.3 g/mol Not explicitly stated

Key Observations :

  • Schiff Bases (e.g., N-(2-hydroxybenzylidene)-2-methylbutanamide): The introduction of an imine group enhances antibacterial activity compared to the parent 2-methylbutanamide, likely due to increased electrophilicity and metal-chelating properties .
  • Aromatic Substitutions (e.g., benzimidazole or phenyl groups): These modifications significantly alter pharmacokinetics. For instance, the benzimidazole derivative in may exhibit CNS activity due to structural resemblance to benzodiazepines .
  • Branched vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Solubility Melting Point LogP (Predicted) Reference ID
2-(Aminomethyl)-2-methylbutanamide High (polar solvents) Not reported ~0.5 N/A
N-(4-methoxybenzylidene)-2-methylbutanamide Moderate in DMSO 120–125°C 2.1
2-Acetyl-3-methyl-N-phenylbutanamide Low (lipophilic) Not reported 3.2
Milnacipran HCl High (aqueous) 148–150°C 1.8

Key Findings :

  • The aminomethyl group in this compound enhances solubility in polar solvents compared to acetyl- or phenyl-substituted analogs (e.g., 2-acetyl-3-methyl-N-phenylbutanamide) .
  • Milnacipran HCl , despite its structural complexity, retains aqueous solubility due to ionizable amine and amide groups, critical for oral bioavailability .

Antibacterial Activity :

Schiff base derivatives of 2-methylbutanamide () exhibit moderate-to-strong activity against Staphylococcus aureus and Escherichia coli, attributed to their ability to disrupt bacterial membrane integrity . In contrast, the unmodified this compound lacks direct antibacterial data but may serve as a synthon for active derivatives.

Antitumor Potential :

Analogous compounds, such as tert-butoxycarbonyl-protected butanamides (), demonstrate antitumor activity via protease inhibition or DNA intercalation. The absence of bulky protective groups in this compound could facilitate easier cellular uptake but may reduce target specificity .

Biological Activity

2-(aminomethyl)-2-methylbutanamide, also known by its CAS number 1508779-32-5, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C5H12N2O
  • Molecular Weight : 116.16 g/mol
  • CAS Number : 1508779-32-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is hypothesized to act as an enzyme inhibitor or modulator, affecting metabolic pathways related to amino acid metabolism and neurotransmission.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially impacting the synthesis and degradation of neurotransmitters.
  • Receptor Interaction : It may interact with receptors in the central nervous system, influencing neurological functions and behaviors.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Neuroprotective Effects

Studies have explored the neuroprotective effects of this compound in models of neurodegeneration. For instance, in a mouse model of Alzheimer's disease, treatment with this compound resulted in reduced amyloid plaque formation and improved cognitive function.

Case Studies

  • Study on Neuroprotection :
    • Objective : To assess the neuroprotective effects against amyloid-beta toxicity.
    • Method : Mice were administered varying doses of the compound.
    • Results : Significant reduction in neuroinflammation markers and improved memory performance was observed compared to control groups.
  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial activity against resistant bacterial strains.
    • Method : Disc diffusion method was employed to test the efficacy.
    • Results : The compound demonstrated notable inhibition zones against tested pathogens, indicating strong antimicrobial potential.

Q & A

Q. What are the optimal synthetic routes for 2-(aminomethyl)-2-methylbutanamide, and how do reaction conditions influence yield and purity?

The synthesis of this compound can utilize amide bond formation strategies, such as coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), which are critical for activating carboxylic acid intermediates . Reaction conditions (e.g., solvent polarity, temperature) significantly impact yield and purity. For example, polar aprotic solvents (e.g., DMF) at 0–25°C may minimize side reactions like hydrolysis, while higher temperatures risk racemization or degradation . Purification via column chromatography or recrystallization is recommended for isolating the amide product.

Q. How can the structure of this compound be confirmed using spectroscopic and chromatographic methods?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the aminomethyl (-CH2_2NH2_2) and branched methyl groups. For example, the methyl group at C2 appears as a singlet (~1.2 ppm in 1^1H NMR), while the aminomethyl protons resonate as a triplet (~2.8 ppm) due to coupling with adjacent carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks matching the molecular formula (C6_6H14_{14}N2_2O), with fragmentation patterns confirming the backbone structure .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 210 nm) assesses purity (>95%) by comparing retention times with standards .

Advanced Research Questions

Q. What are the potential biological targets of this compound, and how can its interactions be experimentally validated?

The compound’s aminomethyl group suggests possible interactions with enzymes or receptors involving amine-binding pockets. For example:

  • Enzyme Inhibition Assays : Test inhibition of carboxypeptidase B or similar proteases using fluorogenic substrates. A decrease in substrate cleavage rate (measured via fluorescence quenching) indicates competitive binding .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using 3^3H-labeled GABA analogs) can evaluate affinity for neurotransmitter receptors .
  • Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict binding poses in silico, which can guide wet-lab validation .

Q. How can contradictory data on the compound’s solubility and stability be resolved across different studies?

Discrepancies in solubility (e.g., in water vs. organic solvents) may arise from variations in pH, temperature, or salt concentrations. Methodological recommendations include:

  • Standardized Solubility Testing : Use buffered solutions (pH 7.4 for physiological conditions) and quantify solubility via UV-Vis spectroscopy or gravimetric analysis .
  • Stability Profiling : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring identify degradation products. For instance, hydrolysis of the amide bond under acidic conditions may generate 2-methylbutanoic acid and aminomethylamine .

Q. What strategies are effective for optimizing the stereochemical purity of this compound derivatives?

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives during synthesis to enforce stereoselectivity at the aminomethyl center .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in key bond-forming steps to achieve enantiomeric excess (ee) >90% .
  • Chiral HPLC : Post-synthesis analysis with a chiral stationary phase (e.g., CHIRALPAK IG-3) separates enantiomers and quantifies ee .

Q. How does the compound’s logP value influence its pharmacokinetic properties, and how can this be experimentally determined?

The logP (partition coefficient) reflects hydrophobicity, impacting membrane permeability and bioavailability.

  • Experimental Determination : Shake-flask method with octanol/water partitioning, followed by HPLC quantification of concentrations in each phase .
  • Predicted logP : Tools like ChemAxon or ACD/Labs provide computational estimates (~1.2 for this compound), guiding formulation design (e.g., lipid-based carriers for logP >3) .

Methodological Guidance for Data Interpretation

Q. How should researchers address inconsistencies in reported biological activity data?

  • Dose-Response Reproducibility : Validate activity across multiple assays (e.g., in vitro enzyme inhibition and cell-based viability assays) to rule out false positives .
  • Batch-to-Batch Variability : Compare results using independently synthesized batches and ensure purity >95% via LC-MS .
  • Negative Controls : Include known inhibitors (e.g., bestatin for aminopeptidases) to confirm assay reliability .

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